N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions. This reaction forms 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole.
Amidation Reaction: The resulting thiadiazole compound is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially converting it to a thioether.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is studied for its potential anti-inflammatory and anticancer properties. Its mechanism of action involves the inhibition of specific enzymes and pathways critical to disease progression.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, influencing enzyme activity. Additionally, the dichlorophenyl group can enhance binding affinity to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-benzamide: Lacks the methyl group on the benzamide ring.
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide: Has a methyl group at a different position on the benzamide ring.
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide: Contains an additional chlorine atom on the benzamide ring.
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is unique due to the specific positioning of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLSLSJJVXHCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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